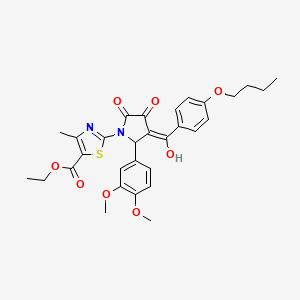
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (whew, that’s a mouthful!) belongs to the class of thiazole-based compounds. Its structure combines elements from both pyrrole and thiazole rings, making it an interesting target for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, including 3,4-dimethoxybenzaldehyde, 4-butoxybenzoyl chloride, and thiazole-4-carboxylic acid. The reaction proceeds through intermediate steps, leading to the formation of the desired product.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as dichloromethane or ethyl acetate). Acidic or basic catalysts may be employed to facilitate the condensation. Workup involves extraction, purification, and isolation of the product.
Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would require optimization of the synthetic route, cost-effective reagents, and efficient purification methods.
Analyse Des Réactions Chimiques
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenolic hydroxyl group is susceptible to oxidation.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield a carboxylic acid derivative.
- Reduction could lead to an alcohol or amine.
- Substitution reactions may result in modified esters or amides.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Some thiazole derivatives exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its structural features.
Drug Development: Researchers study its potential as a lead compound for drug development.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While unique in its structure, this compound shares similarities with other thiazole-based molecules. Notable analogs include:
- Thiazole-4-carboxylic acid derivatives.
- Pyrrole-containing compounds with similar functional groups.
Propriétés
Numéro CAS |
609793-26-2 |
|---|---|
Formule moléculaire |
C30H32N2O8S |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(37-4)22(16-19)38-5)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)39-7-2/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |
Clé InChI |
YXFYOQQKXKEVGF-WJTDDFOZSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






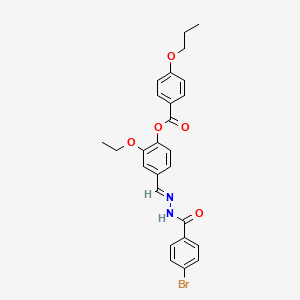
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
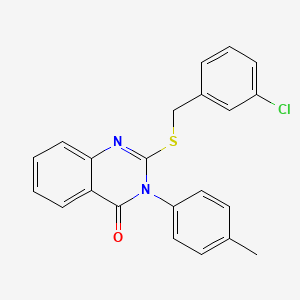

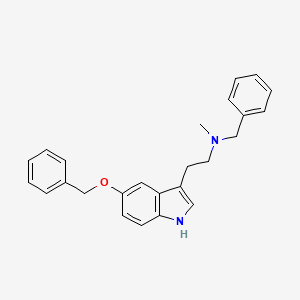


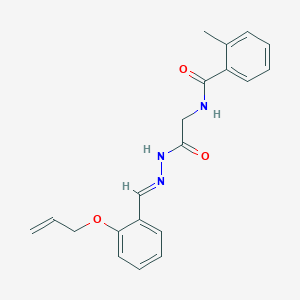
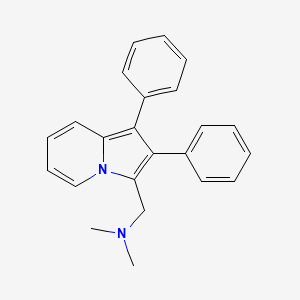
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
